molecular formula C12H16N2O B14144392 N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine CAS No. 67997-78-8

N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine

Cat. No.: B14144392
CAS No.: 67997-78-8
M. Wt: 204.27 g/mol
InChI Key: DJEQMZGICCKMNO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine is an organic compound that belongs to the class of amines It features a tetrahydropyridine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine typically involves the reaction of 4-methoxyaniline with a suitable precursor that forms the tetrahydropyridine ring. One common method is the reductive amination of 4-methoxyphenylacetone with ammonia or an amine source under hydrogenation conditions. The reaction is usually catalyzed by palladium on carbon (Pd/C) or other suitable hydrogenation catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for efficient conversion of starting materials to the desired product. The process parameters, such as temperature, pressure, and catalyst loading, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(4-methoxyphenyl)-pyridine derivatives.

    Reduction: Reduction reactions can further saturate the tetrahydropyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-3,4,5,6-tetrahydropyridin-2-amine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Properties

CAS No.

67997-78-8

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridin-6-amine

InChI

InChI=1S/C12H16N2O/c1-15-11-7-5-10(6-8-11)14-12-4-2-3-9-13-12/h5-8H,2-4,9H2,1H3,(H,13,14)

InChI Key

DJEQMZGICCKMNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NCCCC2

Origin of Product

United States

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